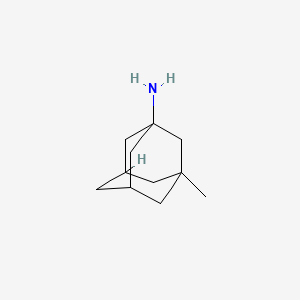

3-Methyladamantan-1-amin

Übersicht

Beschreibung

3-Methyladamantan-1-amine is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyladamantan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyladamantan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von ungesättigten Adamantanderivaten

3-Methyladamantan-1-amin dient als Vorläufer bei der Synthese von ungesättigten Adamantanderivaten . Diese Derivate sind entscheidend für die Entwicklung neuer Materialien mit verbesserter thermischer Stabilität und potenziellen Anwendungen in Hochenergiekraftstoffen und diamantähnlichen Polymeren. Die Reaktivität der Verbindung ermöglicht die Erforschung neuer Synthesewege und Polymerisationsreaktionen, die zu Fortschritten in der Materialwissenschaft beitragen.

Pharmazeutische Anwendungen

In der Pharmakologie ist this compound ein wichtiges Zwischenprodukt bei der Synthese von Memantin-verwandten Verbindungen . Memantin ist ein wichtiges Medikament zur Behandlung der Alzheimer-Krankheit. Die strukturelle Ähnlichkeit der Verbindung mit Memantin eröffnet Möglichkeiten für die Entwicklung neuer Therapeutika mit potenziellen neuroprotektiven Eigenschaften.

Innovationen in der Materialwissenschaft

Die Adamantanstruktur von this compound macht es zu einem interessanten Kandidaten für die Herstellung neuartiger Nanomaterialien . Sein robustes käfigartiges Gerüst kann zur Verbesserung der Haltbarkeit und Stabilität von Materialien eingesetzt werden, was für die Entwicklung von Nanogeräten der nächsten Generation und Hochleistungsmaterialien entscheidend ist.

Biochemische Forschung

In der Biochemie wird this compound auf seine Wechselwirkungen mit biologischen Molekülen untersucht . Seine einzigartige Struktur ermöglicht es Forschern, seine Bindungsaffinität zu verschiedenen Enzymen und Rezeptoren zu untersuchen, was zur Entdeckung neuer biochemischer Pfade und pharmazeutischer Ziele führen kann.

Industrielle Anwendungen

Industriell wird this compound bei der Formulierung von Spezialchemikalien verwendet . Seine physikalisch-chemischen Eigenschaften, wie z. B. hoher Siedepunkt und Stabilität, machen es für Anwendungen geeignet, die dauerhafte und langlebige chemische Verbindungen erfordern.

Umweltwissenschaften

Die Umweltauswirkungen von this compound und seinen Derivaten sind ebenfalls ein wichtiger Forschungsbereich . Forscher untersuchen seine biologische Abbaubarkeit und potenzielle Auswirkungen auf Ökosysteme, um sicherzustellen, dass seine Anwendungen nachhaltig und umweltfreundlich sind.

Safety and Hazards

The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Biochemische Analyse

Biochemical Properties

3-Methyladamantan-1-amine plays a role in various biochemical reactions due to its interaction with specific enzymes and proteins. One of the primary interactions is with sigma receptors, particularly sigma-1 receptors, which are involved in modulating the activity of various ion channels and receptors in the nervous system . The binding of 3-Methyladamantan-1-amine to sigma-1 receptors can influence the release of neurotransmitters and modulate cellular responses to stress. Additionally, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for its metabolic processing .

Cellular Effects

The effects of 3-Methyladamantan-1-amine on cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving calcium ion channels and N-methyl-D-aspartate (NMDA) receptors . This modulation can affect neurotransmitter release and synaptic plasticity, which are essential for learning and memory. Furthermore, 3-Methyladamantan-1-amine has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 3-Methyladamantan-1-amine exerts its effects primarily through binding interactions with sigma-1 receptors and cytochrome P450 enzymes . The binding to sigma-1 receptors can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling and neurotransmitter release. Additionally, the interaction with cytochrome P450 enzymes facilitates the metabolic processing of the compound, which can result in the formation of active or inactive metabolites . These metabolites can further influence cellular functions by interacting with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyladamantan-1-amine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that 3-Methyladamantan-1-amine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate neurotransmitter release and synaptic plasticity over extended periods . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types involved.

Dosage Effects in Animal Models

The effects of 3-Methyladamantan-1-amine in animal models have been shown to vary with different dosages. At low doses, the compound can enhance cognitive function and provide neuroprotective effects by modulating sigma-1 receptor activity . At higher doses, it can lead to adverse effects such as neurotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

3-Methyladamantan-1-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the interaction with sigma-1 receptors can modulate metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 3-Methyladamantan-1-amine within cells and tissues are influenced by its lipophilic nature and interactions with specific transporters and binding proteins . The compound can readily cross cell membranes and accumulate in lipid-rich regions such as the brain. Within cells, it can interact with intracellular transporters and binding proteins that facilitate its localization to specific compartments . These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

3-Methyladamantan-1-amine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized to the endoplasmic reticulum and mitochondria, where it can interact with sigma-1 receptors and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of 3-Methyladamantan-1-amine can influence its ability to modulate cellular signaling pathways and metabolic processes .

Eigenschaften

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)